2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-
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Overview
Description
2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl- is a complex organic compound with a unique structure that includes a quinolinone core, a phenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl- typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halides or sulfonyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Phenyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
Scientific Research Applications
2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-{[(4-Methylphenyl)sulfonyl]oxy}-2(1H)-pyridinone: Similar in structure but with a pyridinone core instead of a quinolinone core.
{[(4-Methylphenyl)sulfonyl]oxy}methyl 4-methylbenzenesulfonate: Contains similar sulfonyl and phenyl groups but differs in the core structure.
Uniqueness
2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl- is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
108832-06-0 |
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Molecular Formula |
C22H17NO4S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(2-oxo-3-phenyl-1H-quinolin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17NO4S/c1-15-11-13-17(14-12-15)28(25,26)27-21-18-9-5-6-10-19(18)23-22(24)20(21)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,24) |
InChI Key |
QRYZPDOUGGGTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=O)NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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